molecular formula C17H22N2O2S B6941784 N-[[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(oxolan-3-yl)methanamine

N-[[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(oxolan-3-yl)methanamine

Cat. No.: B6941784
M. Wt: 318.4 g/mol
InChI Key: CFLNJJFFKRXACJ-UHFFFAOYSA-N
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Description

N-[[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(oxolan-3-yl)methanamine is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an oxolan-3-yl moiety

Properties

IUPAC Name

N-[[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(oxolan-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-19(9-13-7-8-21-11-13)10-14-12-22-17(18-14)15-5-3-4-6-16(15)20-2/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLNJJFFKRXACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOC1)CC2=CSC(=N2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(oxolan-3-yl)methanamine typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The methoxyphenyl group is introduced via electrophilic aromatic substitution, and the oxolan-3-yl moiety is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency. The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(oxolan-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles.

Scientific Research Applications

N-[[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(oxolan-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(oxolan-3-yl)methanamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance binding affinity and specificity, while the oxolan-3-yl moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-(2-hydroxyphenyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(oxolan-3-yl)methanamine
  • N-[[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(oxolan-3-yl)methanamine
  • N-[[2-(2-nitrophenyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(oxolan-3-yl)methanamine

Uniqueness

N-[[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-N-methyl-1-(oxolan-3-yl)methanamine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

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